molecular formula C16H16ClN3O3S2 B4221178 2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

Cat. No.: B4221178
M. Wt: 397.9 g/mol
InChI Key: PXBIDKJWQOUJBT-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzylthio group, and a dioxidotetrahydrothienyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Addition of the Dioxidotetrahydrothienyl Group: The dioxidotetrahydrothienyl group can be added through a nucleophilic substitution reaction using a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzylthio positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(1,1-dioxothiolan-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c17-13-8-18-16(24-9-11-4-2-1-3-5-11)20-14(13)15(21)19-12-6-7-25(22,23)10-12/h1-5,8,12H,6-7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBIDKJWQOUJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
Reactant of Route 3
2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
Reactant of Route 6
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2-(benzylsulfanyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

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